

Protocol for gravimetric analysis of sulfate using Barium chloride.

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Compound of Interest

Compound Name: Barium chloride dihydrate

Cat. No.: B8817248

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Application Note: Gravimetric Determination of Sulfate

Protocol for the Quantitative Analysis of Soluble Sulfate using Barium Chloride Precipitation

Introduction

Gravimetric analysis is a highly accurate and precise method of macro-quantitative analysis based on the measurement of a substance's mass.^[1] This protocol details the determination of sulfate content in a soluble sample through precipitation gravimetry. The sulfate ions are quantitatively precipitated from a hot, acidic solution by the addition of barium chloride, forming sparingly soluble barium sulfate (BaSO₄).^{[1][2][3]} The precipitate is then collected, washed, ignited, and weighed.^{[1][3][4]} The mass of the resulting BaSO₄ is used to calculate the percentage of sulfate in the original sample. This method is applicable to a wide range of samples, including drinking water, industrial wastes, and other aqueous solutions containing soluble sulfates.^[5]

Principle: The analysis is based on the precipitation reaction: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)^{[1][4][6]}

Interferences

Proper control over experimental conditions is crucial as the method is subject to numerous interferences.^{[1][2]}

- High Results:
 - Coprecipitation of Barium Salts: Anions like nitrate, chlorate, and chloride can coprecipitate as their barium salts, leading to erroneously high results.[1][2]
 - Precipitation of Other Barium Compounds: In the absence of sufficient acid, other barium salts such as carbonate or phosphate may precipitate, causing positive errors.[1][4]
- Low Results:
 - Coprecipitation of Other Sulfates: Alkali metal and heavy metal (e.g., iron, chromium) sulfates can be coprecipitated.[5] These compounds generally have a lower molecular weight than BaSO_4 , or they may form soluble complexes, leading to incomplete precipitation and low results.[5]
 - Excess Acid: High concentrations of mineral acid can increase the solubility of BaSO_4 , leading to incomplete precipitation.[1]
 - Improper Ignition: If the filter paper is charred too rapidly, some BaSO_4 may be chemically reduced to BaS , resulting in a lower final mass.[1]

To minimize these interferences, the precipitation is carried out in a hot, dilute hydrochloric acid medium, which prevents the precipitation of barium carbonate or phosphate and promotes the formation of larger, purer crystals.[5][7]

Experimental Protocol

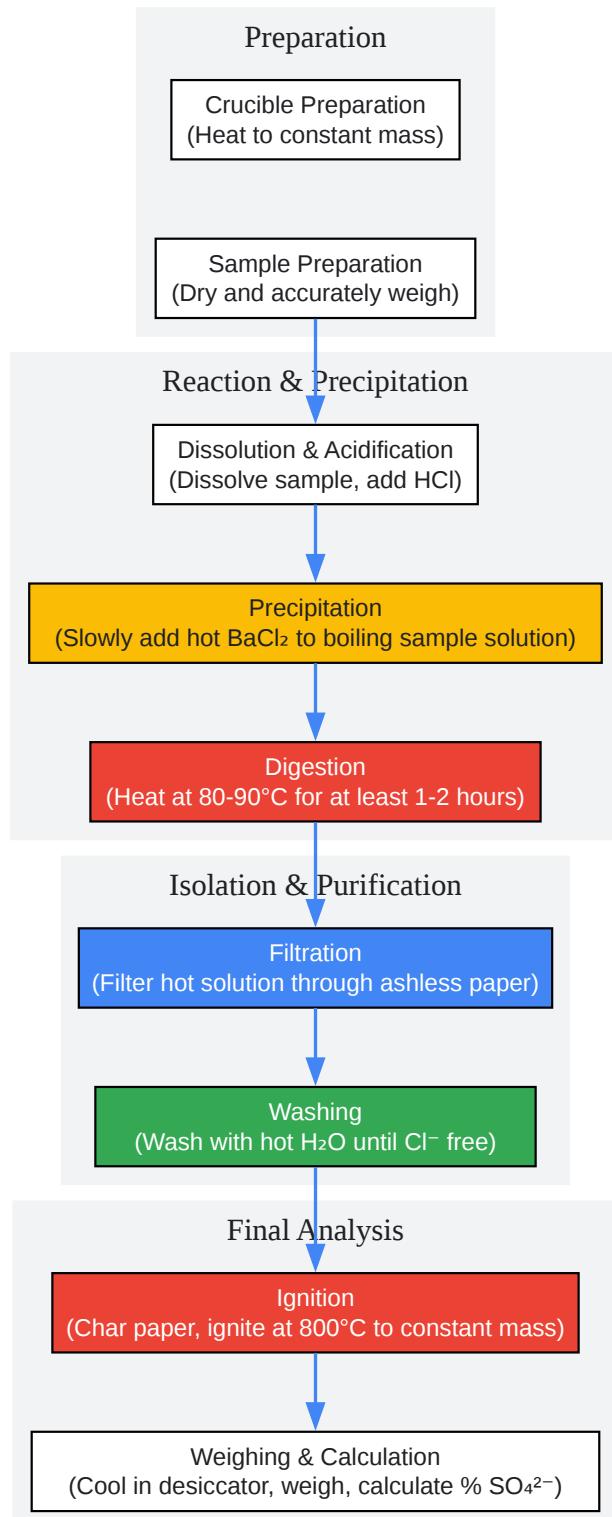
Materials and Reagents

- Sulfate Sample: Unknown soluble sulfate salt.
- Barium Chloride (BaCl_2) Solution: 5% (w/v) solution. Dissolve 50 g of $\text{BaCl}_2 \cdot 2\text{H}_2\text{O}$ in 1 L of distilled water. Filter if not clear.
- Hydrochloric Acid (HCl): 6 M solution.
- Silver Nitrate (AgNO_3) Reagent: For testing chloride ions.

- Ashless Filter Paper: Whatman No. 42 or equivalent fine-porosity paper.[\[2\]](#)
- Equipment: 400 mL beakers, watch glasses, stirring rods, porcelain crucibles with lids, muffle furnace, drying oven, desiccator, analytical balance.

Workflow Diagram

Experimental Workflow for Gravimetric Sulfate Analysis

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Caption: Workflow of sulfate determination via gravimetric analysis.

Detailed Procedure

3.1 Preparation of Crucibles

- Clean three porcelain crucibles and lids thoroughly.
- Place the crucibles and lids (slightly ajar) in a muffle furnace at 800°C for 1 hour.[8]
- Using tongs, transfer the crucibles and lids to a desiccator to cool to room temperature (approx. 30 minutes).
- Weigh each crucible with its lid accurately on an analytical balance.
- Repeat the heating, cooling, and weighing cycle until a constant mass (agreement within ± 0.4 mg) is achieved.[3] Record these masses.

3.2 Preparation of the Sample

- Dry the unknown sulfate sample in a drying oven at 110-120°C for at least 1-2 hours.[3]
- Cool the sample in a desiccator.
- Accurately weigh by difference three separate portions of the dried sample (approximately 0.3-0.5 g each) into three clean 400 mL beakers.[2][3]

3.3 Precipitation of Barium Sulfate

- To each sample beaker, add approximately 200 mL of distilled water and 0.5-4 mL of 6 M HCl.[3][4]
- Cover each beaker with a watch glass and heat the solutions to near boiling on a hot plate. [3][8]
- While stirring the hot sample solution gently, slowly add a warm 5% BaCl₂ solution until precipitation is complete.[8] A slow addition is critical to prevent the formation of a colloidal suspension.
- Add a small excess of the BaCl₂ solution (about 2 mL) to ensure complete precipitation.[8]

3.4 Digestion of the Precipitate

- Leave the stirring rods in the beakers and keep them covered with watch glasses.
- Heat the solutions on a hot plate at a temperature just below boiling (80-90°C) for at least one to two hours, or preferably overnight.[2][4][8]
- This digestion process encourages the growth of larger, more filterable crystals and reduces impurities from coprecipitation.[3][9] The supernatant liquid should be clear after digestion.[2]

3.5 Filtration and Washing

- Set up three funnels with ashless filter paper.[2]
- Filter the hot solutions. Decant the clear supernatant liquid through the filter paper first.
- Transfer the precipitate quantitatively into the filter paper using a rubber policeman and hot distilled water to rinse the beaker.
- Wash the precipitate in the funnel with several small portions of hot distilled water.[8]
- Continue washing until the filtrate is free of chloride ions. Test for this by collecting a few mL of the washings and adding a few drops of AgNO₃ solution. The absence of a white precipitate (AgCl) indicates that washing is complete.[2][4]

3.6 Drying and Ignition

- Carefully fold the filter paper containing the precipitate and place it into a prepared crucible of known constant mass.
- Gently heat the crucible with a Bunsen burner to char the filter paper. Do not allow the paper to burst into flame, as this can cause mechanical loss of the precipitate.
- Transfer the crucible to a muffle furnace and ignite at 800°C for at least one hour, or until the white precipitate is free of black carbon residue.[4][8]
- Remove the crucible, cool it in a desiccator, and weigh it.

- Repeat the ignition, cooling, and weighing process until a constant mass is obtained.[2]

Data Presentation and Calculations

Data Collection Tables

Table 1: Raw Mass Data (per sample)

Measurement	Trial 1 (g)	Trial 2 (g)	Trial 3 (g)
Mass of empty crucible + lid (constant mass)			
Mass of weighing bottle + sample (initial)			
Mass of weighing bottle + sample (final)			
Mass of sample			
Mass of crucible + lid + BaSO ₄ (1st weighing)			
Mass of crucible + lid + BaSO ₄ (2nd weighing)			

| Mass of crucible + lid + BaSO₄ (constant mass) | | |

Table 2: Results Summary | Calculated Value | Trial 1 | Trial 2 | Trial 3 | | :--- | :--- | :--- | :--- | |
Mass of sample (g) | | | | Mass of BaSO₄ precipitate (g) | | | | Percent of Sulfate (% SO₄²⁻) | | |
| | Average % SO₄²⁻ | \multicolumn{3}{c}{} | | Standard Deviation | \multicolumn{3}{c}{} |

Calculation

The percentage of sulfate (SO_4^{2-}) in the original sample is calculated using the following formula:

$$\% \text{ SO}_4^{2-} = (\text{Mass of BaSO}_4 / \text{Mass of Sample}) \times (\text{Molar Mass of SO}_4^{2-} / \text{Molar Mass of BaSO}_4) \times 100$$

Where:

- Molar Mass of SO_4^{2-} = 96.06 g/mol
- Molar Mass of BaSO_4 = 233.38 g/mol
- The ratio (Molar Mass of SO_4^{2-} / Molar Mass of BaSO_4) is the Gravimetric Factor, which is approximately 0.41158.

Example Calculation:

- Mass of BaSO_4 = (Mass of crucible + lid + BaSO_4) - (Mass of empty crucible + lid)
- Mass of SO_4^{2-} = Mass of BaSO_4 \times 0.41158
- $\% \text{ SO}_4^{2-} = (\text{Mass of SO}_4^{2-} / \text{Mass of Sample}) \times 100$

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